

A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Boc-PEG2-ethoxyethane-PEG2-benzyl*

Cat. No.: *B11827891*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of **Boc-PEG2-ethoxyethane-PEG2-benzyl**, a specialized heterobifunctional linker molecule. Primarily used in the fields of bioconjugation and medicinal chemistry, this compound plays a critical role in the synthesis of complex therapeutic agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} This document outlines its physicochemical properties, provides representative experimental protocols for its characterization and use, and presents a logical workflow for its integration into drug development pipelines. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Introduction and Core Concepts

Boc-PEG2-ethoxyethane-PEG2-benzyl is a polyethylene glycol (PEG)-based linker.^{[1][2][4]} Such linkers are essential chemical tools that connect two or more distinct molecular entities.^[5] In advanced drug development, particularly for PROTACs and Antibody-Drug Conjugates (ADCs), the linker's properties—such as length, flexibility, and solubility—are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic profile.^{[5][6][7]}

The key components of this molecule are:

- **Boc (tert-Butyloxycarbonyl) Group:** A common protecting group for amines.^{[6][8]} It allows for controlled, stepwise chemical reactions by preventing the amine from reacting prematurely. The Boc group is stable under many conditions but can be easily removed using mild acid to reveal a reactive primary amine.^{[6][8]}
- **PEG Spacers (PEG2):** Two units of polyethylene glycol $-(\text{OCH}_2\text{CH}_2)_2-$ provide a flexible, hydrophilic chain. This PEGylation enhances the water solubility of the molecule and the subsequent conjugate, which can improve bioavailability and reduce aggregation.^{[5][9][10]}
- **Ethoxyethane Core:** The central ethoxyethane component extends the length of the linker, contributing to the overall spatial separation between the conjugated molecules.
- **Benzyl Group:** A terminal benzyl group which can serve as a stable endpoint or be functionalized further depending on the synthetic scheme.

This molecule is explicitly identified as a PROTAC linker, designed to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of a PROTAC molecule.^{[1][2][3][4][11]} PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.^{[1][11]}

Physicochemical and Structural Data

The structural and quantitative properties of **Boc-PEG2-ethoxyethane-PEG2-benzyl** have been compiled from various chemical suppliers and databases.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	2111836-22-5	[12] [13]
Molecular Formula	C ₂₅ H ₄₂ O ₇	[1] [12]
Molecular Weight	454.60 g/mol	[1] [12] [13]
Appearance	Varies; often an oil or solid	[14] [15] [16]
Purity	≥95% (Typically by NMR)	[13] [14]
Storage Conditions	2-8°C, sealed, dry	[13]

Table 2: Computed Properties for Drug Development

Property	Value	Description	Source(s)
TPSA (Topological Polar Surface Area)	72.45 Å ²	Predicts drug transport properties like cell permeability.	[12]
LogP (Octanol-Water Partition Coefficient)	4.1717	Measures the hydrophobicity/hydrophilicity of the molecule.	[12]
Hydrogen Bond Acceptors	7	The number of atoms that can accept a hydrogen bond.	[12]
Hydrogen Bond Donors	0	The number of atoms that can donate a hydrogen bond.	[12]
Rotatable Bonds	20	Indicates the flexibility of the molecule.	[12]

Experimental Protocols

Detailed experimental protocols for the synthesis of this specific linker are proprietary. However, the following sections provide representative, standard methodologies for the quality control analysis and subsequent use of such linkers, based on common laboratory practices for analogous compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)

3.1. Protocol for Purity and Identity Confirmation via ¹H NMR Spectroscopy

- Objective: To confirm the chemical structure and assess the purity of the linker.
- Apparatus: 400 MHz (or higher) NMR Spectrometer.
- Materials: **Boc-PEG2-ethoxyethane-PEG2-benzyl** sample, Deuterated Chloroform (CDCl₃) with 0.03% TMS.
- Methodology:

- Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of CDCl_3 to the tube.
- Cap the tube and vortex until the sample is completely dissolved.
- Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquire a standard proton (^1H) NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks and compare the chemical shifts and splitting patterns to the expected structure. The purity is often determined by comparing the integral of the compound's peaks to any impurity peaks present.[\[14\]](#)
- Expected Result: The spectrum should be consistent with the proposed chemical structure.[\[14\]](#)[\[15\]](#)[\[16\]](#)

3.2. Protocol for Boc-Group Deprotection

- Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
- Apparatus: Round-bottom flask, magnetic stirrer, fume hood.
- Materials: **Boc-PEG2-ethoxyethane-PEG2-benzyl**, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution.
- Methodology:
 - Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C using an ice bath.

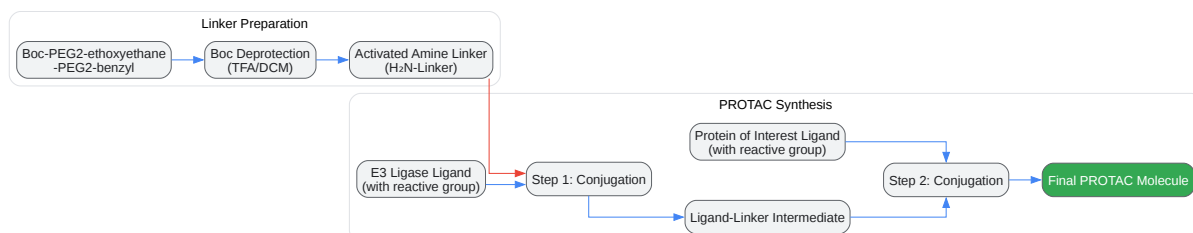
- Add TFA dropwise to the stirred solution (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated solution of sodium bicarbonate.
- Separate the organic layer, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the deprotected amine-linker.

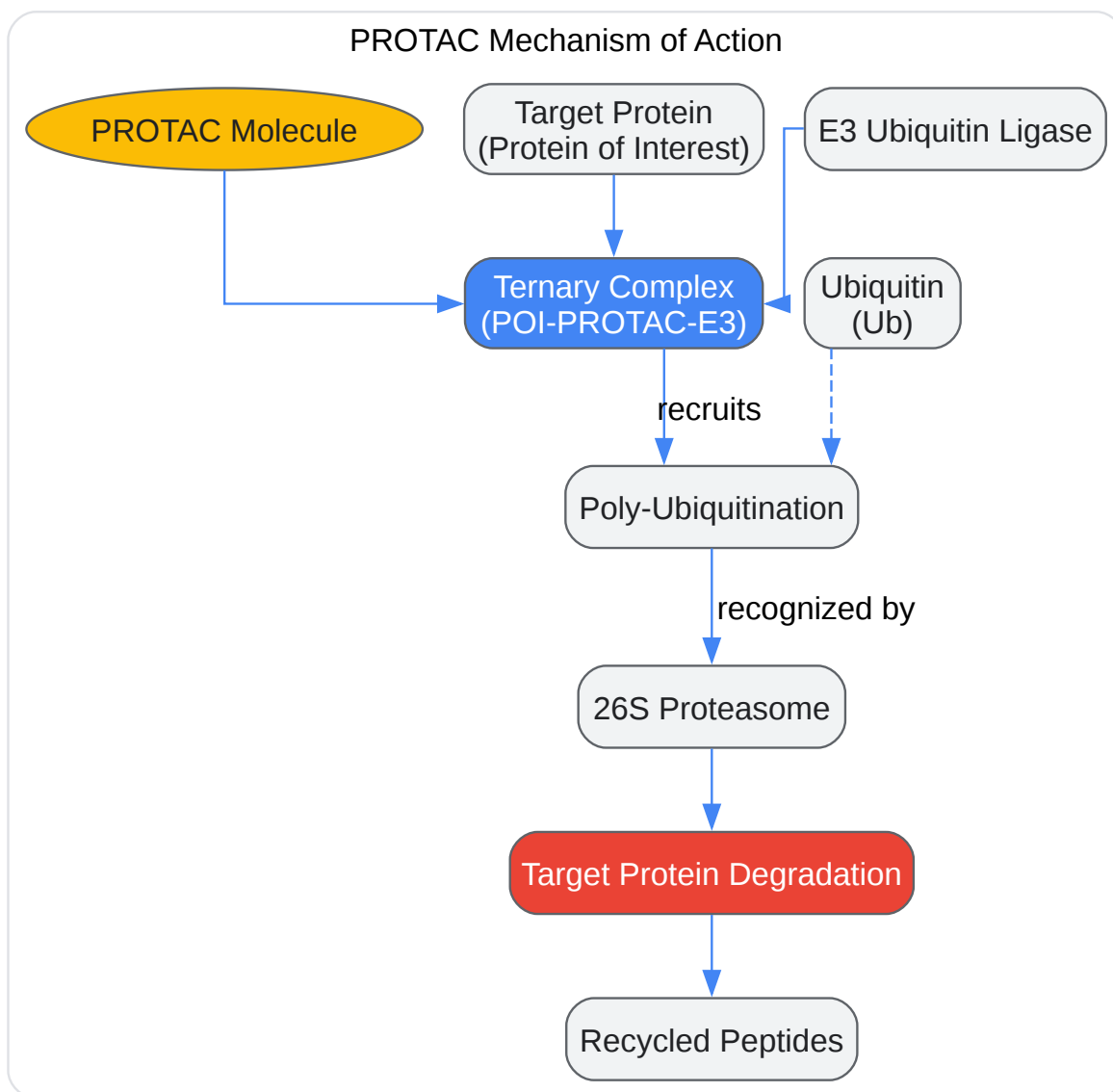
3.3. Protocol for Mass Spectrometry Analysis

- Objective: To confirm the molecular weight of the compound.
- Apparatus: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Materials: Linker sample, HPLC-grade Methanol or Acetonitrile, Formic Acid.
- Methodology:
 - Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.
 - Add a trace amount of formic acid (0.1%) to the solution to facilitate protonation.
 - Infuse the solution directly into the ESI-MS source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode.
 - Expected Result: A prominent peak corresponding to the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adduct should be observed. For $\text{C}_{25}\text{H}_{42}\text{O}_7$ (MW 454.60), the expected $[\text{M}+\text{H}]^+$ would be at m/z 455.61 and $[\text{M}+\text{Na}]^+$ at m/z 477.59. The result should be consistent with the structure.[\[14\]](#)

Logical and Experimental Workflows

The primary application of this linker is in the construction of PROTACs. The following diagrams illustrate the general logic and workflow for its use.





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